molecular formula C5H12BrCl2N5 B1436016 N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride CAS No. 2109439-84-9

N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B1436016
CAS No.: 2109439-84-9
M. Wt: 292.99 g/mol
InChI Key: WJRSEEKMRHIVKB-UHFFFAOYSA-N
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Description

N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride is a brominated triazole derivative featuring an ethylenediamine backbone and a dihydrochloride salt formulation. The bromine atom at the 3-position of the triazole ring introduces steric and electronic effects, while the methyl group enhances stability against metabolic degradation. The dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN5.2ClH/c1-11-5(8-3-2-7)9-4(6)10-11;;/h2-3,7H2,1H3,(H,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRSEEKMRHIVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrCl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole Intermediate

  • Starting from appropriate hydrazine and nitrile or amidine precursors, the 1,2,4-triazole ring is constructed.
  • Bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.
  • Methylation at the 1-position is typically performed using methyl iodide or dimethyl sulfate in the presence of a base.

Step 2: Introduction of Ethane-1,2-diamine Side Chain

  • The 5-position of the triazole ring is functionalized with an ethane-1,2-diamine moiety.
  • This can be achieved by nucleophilic substitution or coupling reactions using ethylene diamine or its protected derivatives.
  • Reaction conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate nucleophilic substitution.
  • Catalysts such as copper(I) iodide (CuI) with ligands (e.g., 8-hydroxyquinoline) may be employed to promote coupling under nitrogen atmosphere.
  • Temperature control is critical, commonly maintained between 90°C and 125°C, with reaction times ranging from 19 to 72 hours for optimal yield.

Step 3: Formation of Dihydrochloride Salt

  • The free base of N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • This step enhances compound stability, solubility, and facilitates purification.
  • Crystallization from suitable solvents such as ethanol-water mixtures or ethyl acetate-petroleum ether mixtures is used to obtain pure dihydrochloride crystals.
  • Cooling protocols (e.g., cooling to 0-15°C) improve yield and purity during crystallization.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Notes
1 Bromination & Methylation NBS (bromination), methyl iodide (methylation) Dichloromethane (DCM), DMF 0-25°C for bromination, RT for methylation Several hours Controlled addition to avoid over-bromination
2 Nucleophilic substitution Ethane-1,2-diamine, CuI catalyst, ligands DMF, DMA 90-125°C 19-72 hours Under N2 atmosphere; ligand-assisted catalysis
3 Salt formation & crystallization HCl (acidification), crystallization solvents Ethanol/water, ethyl acetate/petroleum ether RT to 0-15°C Several hours Cooling enhances purity and yield

Purification and Characterization

  • Purification is typically achieved by recrystallization from solvent mixtures that favor selective precipitation of the dihydrochloride salt.
  • Avoidance of chromatographic methods is preferred for scalability.
  • Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and purity.
  • Final product identity and purity are confirmed by spectroscopic methods (NMR, MS) and melting point determination.

Research Findings and Optimization Notes

  • Use of polar aprotic solvents and copper-catalyzed coupling significantly improves reaction rates and yields compared to traditional methods.
  • Water removal during synthesis is crucial to prevent hydrolysis and decomposition of intermediates.
  • Ligand selection for copper catalysis (e.g., 8-hydroxyquinoline) influences reaction efficiency.
  • Crystallization parameters (solvent ratio, temperature) are critical for obtaining high-purity dihydrochloride salt.
  • The compound’s molecular formula is C5H12BrCl2N5 with a molecular weight of 292.99 g/mol.

Data Table: Physicochemical Properties

Property Value
Molecular Formula C5H12BrCl2N5
Molecular Weight 292.99 g/mol
Physical State Solid (dihydrochloride salt)
Solubility Soluble in water and polar solvents
Melting Point Not explicitly reported
Stability Stable under dry, cool conditions

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coordination reactions can result in the formation of metal-triazole complexes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity against various strains of fungi and yeast .

Cancer Research
The compound's structural features suggest potential applications in cancer therapeutics. Triazole derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies have shown that similar triazole-containing compounds can effectively bind to targets such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis . This interaction may lead to the development of novel anticancer agents.

Agricultural Applications

Fungicides
Given the antifungal properties observed in triazole derivatives, this compound is being explored as a potential fungicide. Its effectiveness against plant pathogens could provide an environmentally friendly solution for crop protection. The compound's ability to disrupt fungal growth could help reduce reliance on traditional chemical fungicides .

Materials Science

Corrosion Inhibitors
The compound may also find applications as a corrosion inhibitor in various industrial settings. Research has highlighted the efficacy of triazole derivatives in preventing metal corrosion by forming protective layers on metal surfaces. This property is particularly valuable in industries where metal components are exposed to harsh environments .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits antimicrobial activity; potential anticancer properties through enzyme inhibition ,
Agricultural ApplicationsPotential as a fungicide against plant pathogens
Materials ScienceEffective corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Key Substituents Salt Form Biological Activity
Target Compound 1,2,4-Triazole + ethylenediamine 3-Bromo, 1-methyl Dihydrochloride Inferred antifungal
N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride 1,2,4-Triazole + ethylenediamine 3-Trifluoromethyl, 1-methyl Dihydrochloride Discontinued (synthesis/toxicity issues?)
N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6) Ethylenediamine linker Benzamidine groups Free base Antifungal (in vivo efficacy)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k) Benzoxazole + triazole-thione 3-Bromophenyl, methylphenyl Free base Not reported
Key Observations:
  • Bromine vs.
  • Salt Form : The dihydrochloride salt in the target compound and its trifluoromethyl analog enhances solubility compared to free-base diamidines (e.g., Compound 6 in ).
  • Biological Activity : Ethylenediamine-linked diamidines (e.g., Compound 6) show in vivo antifungal activity, suggesting the target compound’s dihydrochloride form may improve bioavailability for similar applications .

Analytical Data Comparison

Table 2: Spectroscopic and Elemental Analysis
Compound IR (C-Br stretch, cm⁻¹) ¹H-NMR (Key Signals) Elemental Analysis (C/H/N)
Target Compound ~533 (inferred) Not reported Not available
6k 533 δ 9.00 (triazole), 6.99–8.00 (Ar-H) C 56.43%, H 3.44%, N 11.90%
Trifluoromethyl Analog Not reported Not reported Not available
  • The C-Br IR stretch at 533 cm⁻¹ in 6k is consistent with brominated triazoles, suggesting similar spectral features for the target compound.
  • Elemental discrepancies in 6k (e.g., found C 57.03% vs.

Biological Activity

N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride is a triazole derivative that has garnered attention in scientific research for its potential biological activities. This compound features a bromo group at the third position and a methyl group at the first position of the triazole ring, along with an ethane-1,2-diamine side chain. Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical formula:

C5H10BrN52HCl\text{C}_5\text{H}_{10}\text{BrN}_5\cdot 2\text{HCl}

Synthesis

The synthesis of this compound typically involves:

  • Formation of 3-bromo-1-methyl-1H-1,2,4-triazole : This is achieved by reacting 1-methyl-1,2,4-triazole with bromine.
  • Alkylation with Ethane-1,2-diamine : The resulting intermediate is then reacted with ethane-1,2-diamine.
  • Crystallization : The final product is obtained as a dihydrochloride salt through crystallization and purification processes .

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and biological macromolecules. The triazole ring can coordinate with metal ions, potentially modulating enzyme activities and influencing various metabolic pathways .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specific studies have shown that this compound demonstrates:

  • Inhibition against Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Antiviral Activity

Preliminary studies suggest potential antiviral properties against specific viral strains. The compound's mechanism may involve interference with viral replication processes.

Anticancer Activity

This compound has been investigated for its anticancer properties in various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa15
MCF720

These results indicate that the compound may induce apoptosis or inhibit cell proliferation through specific pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results demonstrated significant activity against both bacterial and fungal strains.

Study 2: Anticancer Potential

In another investigation reported in Cancer Research, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in HeLa cells.

Q & A

Q. What are the optimal synthetic routes for N-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride?

Methodological Answer: The synthesis involves two key steps: (1) formation of the triazole core and (2) dihydrochloride salt preparation.

  • Triazole Core Synthesis : Bromination of 1-methyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) yields the 3-bromo derivative .
  • Diamine Attachment : Coupling the bromo-triazole with ethane-1,2-diamine via nucleophilic substitution in anhydrous THF, catalyzed by triethylamine, followed by purification via column chromatography (CH₂Cl₂:MeOH 9:1) .
  • Salt Formation : Treating the free base with HCl gas in ethanol yields the dihydrochloride salt. Monitor pH (target: 2–3) to ensure complete protonation .

Q. Key Table: Reaction Optimization

ParameterOptimal ConditionImpact on Yield
Solvent (Step 2)THF78%
Temperature25°C (RT)Minimal side products
CatalystTriethylamine (2 equiv)85% conversion

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., ACD/Labs or MestReNova). The methyl group on the triazole appears as a singlet (~δ 3.8 ppm), while the ethylenediamine protons show splitting patterns (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ at m/z 295.02 (C6_6H12_{12}BrN5_5·2HCl requires 294.96) .
  • Elemental Analysis : Confirm Br and Cl content (±0.3% tolerance) .

Q. What stability studies are critical for this compound under experimental conditions?

Methodological Answer: Assess stability in:

  • Aqueous Solutions : Use HPLC to monitor degradation at pH 2–12 (37°C). The compound is stable at pH 4–6 but hydrolyzes at alkaline pH (>8), forming des-bromo analogs .
  • Light/Heat : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation when stored in amber vials .

Q. Key Table: Degradation Products

ConditionMajor DegradantMechanism
pH > 8Des-bromo triazole derivativeNucleophilic substitution
UV exposure (254 nm)Oxidized diamineRadical oxidation

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotamerism). Use:

  • VT-NMR : Variable-temperature NMR (e.g., −40°C to 80°C) to slow conformational exchange. Sharpening of split peaks at low temperatures confirms rotameric equilibria .
  • 2D NMR : 1H^1H-13C^{13}C HSQC identifies coupling between ethylenediamine protons and adjacent carbons, resolving ambiguities .

Q. What strategies validate the compound’s biological activity in target-based assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to triazole-targeted enzymes (e.g., CYP450 isoforms). IC50_{50} values < 1 μM indicate high potency .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}C or use LC-MS/MS to quantify intracellular concentrations in HEK293 cells .

Q. Key Table: Activity Profile

TargetAssay TypeIC50_{50} (μM)
CYP3A4Fluorescence0.45
Kinase XSPR1.2

Q. How are computational methods applied to study structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between the bromo-triazole moiety and enzyme active sites (e.g., hydrogen bonding with His residues) .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability of the dihydrochloride salt in aqueous environments .

Q. How to address discrepancies in biological activity across experimental models?

Methodological Answer: Discrepancies may arise from solubility or off-target effects.

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or formulate as a cyclodextrin complex .
  • Selectivity Profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify off-target interactions .

Q. What comparative analyses distinguish this compound from triazole analogs?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures; the dihydrochloride salt decomposes at 220°C vs. 180°C for free base analogs .
  • LogP Measurements : Shake-flask method (octanol/water) shows LogP = −1.2 (dihydrochloride) vs. +0.8 (free base), indicating enhanced hydrophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride

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